![molecular formula C9H10BrClS B15257892 4-Bromo-2-([1-(chloromethyl)cyclopropyl]methyl)thiophene](/img/structure/B15257892.png)
4-Bromo-2-([1-(chloromethyl)cyclopropyl]methyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-([1-(chloromethyl)cyclopropyl]methyl)thiophene is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 4-position and a chloromethylcyclopropylmethyl group at the 2-position of the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-([1-(chloromethyl)cyclopropyl]methyl)thiophene typically involves the following steps:
Chloromethylation: The final step involves the chloromethylation of the cyclopropylmethyl group, which can be achieved using chloromethyl methyl ether (MOMCl) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the above synthetic routes with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-([1-(chloromethyl)cyclopropyl]methyl)thiophene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of 4-substituted thiophenes.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of 2-([1-(chloromethyl)cyclopropyl]methyl)thiophene.
Scientific Research Applications
4-Bromo-2-([1-(chloromethyl)cyclopropyl]methyl)thiophene has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.
Industry: Used in the production of specialty chemicals and materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-([1-(chloromethyl)cyclopropyl]methyl)thiophene depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved would depend on the specific context of its use, such as its role as an antimicrobial or anticancer agent.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chlorothiophene: Similar structure but lacks the cyclopropylmethyl group.
4-Bromo-2-methylthiophene: Similar structure but lacks the chloromethylcyclopropyl group.
2-Chloro-4-bromothiophene: Similar structure but with different substitution pattern.
Uniqueness
4-Bromo-2-([1-(chloromethyl)cyclopropyl]methyl)thiophene is unique due to the presence of both a bromine atom and a chloromethylcyclopropyl group on the thiophene ring. This unique substitution pattern imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C9H10BrClS |
|---|---|
Molecular Weight |
265.60 g/mol |
IUPAC Name |
4-bromo-2-[[1-(chloromethyl)cyclopropyl]methyl]thiophene |
InChI |
InChI=1S/C9H10BrClS/c10-7-3-8(12-5-7)4-9(6-11)1-2-9/h3,5H,1-2,4,6H2 |
InChI Key |
PKTRQBVHMAGHBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CC(=CS2)Br)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


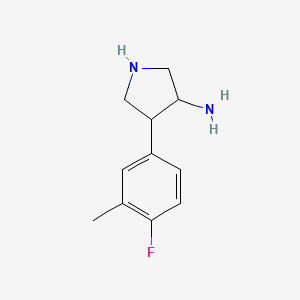
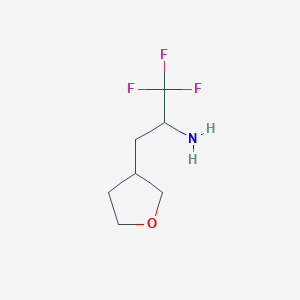
![4-[(4-Propylphenyl)amino]butanoic acid](/img/structure/B15257830.png)
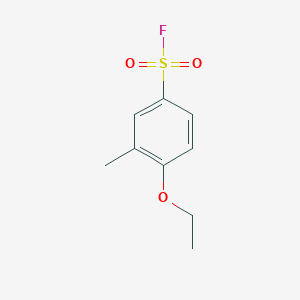
![N-[3-(Aminomethyl)cyclopentyl]propanamide](/img/structure/B15257843.png)
![5-(Propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B15257848.png)
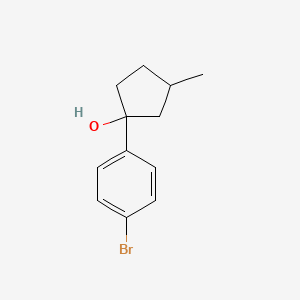

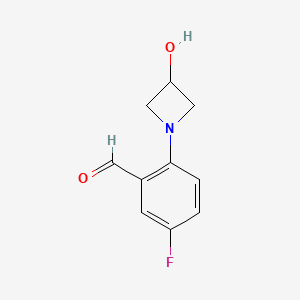


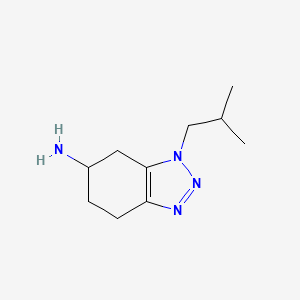
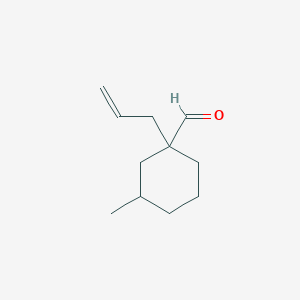
![(Z)-2-(1H-benzimidazol-2-yl)-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile](/img/structure/B15257885.png)
